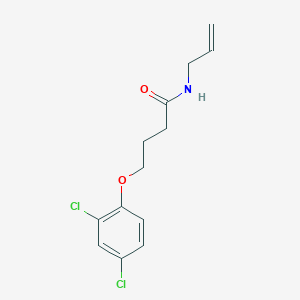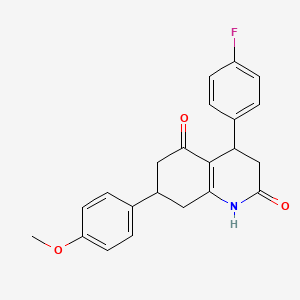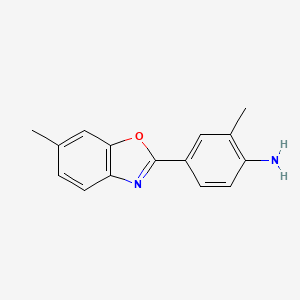![molecular formula C15H10F3N3O B4627814 2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B4627814.png)
2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 2-{[2-(Trifluoromethyl)-4-quinazolinyl]amino}phenol, involves multi-step chemical processes. A study by Moshkina et al. (2021) describes the synthesis of 2-(2-Hydroxyphenyl)-3H-quinazolin-4-ones via a few-stage approach, demonstrating the complexity and versatility of synthetic routes for quinazolinone derivatives (Moshkina et al., 2021). Another approach by Dolzhenko et al. (2008) details the cyclocondensation of anthranilic acid derived 4-oxo-3,4-dihydroquinazolinyl-2-guanidine with aldehydes, indicating the flexibility in synthesizing quinazolinone frameworks (Dolzhenko et al., 2008).
科学的研究の応用
Synthesis Methodologies
Quinazoline derivatives, including those related to 2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol, have been synthesized through various approaches. For example, Mishra et al. (2015) demonstrated the versatile coordination behavior of a multi-dentate Schiff base with different metal ions, leading to compounds with appreciable corrosion inhibition properties for mild steel in an acidic medium (Mishra et al., 2015). Similarly, Karnakar et al. (2011) developed a facile and efficient method for synthesizing 2-phenylquinazolines catalyzed by ceric ammonium nitrate, underscoring the broad biological and medicinal activities of quinazoline derivatives (Karnakar et al., 2011).
Fluorescence Sensing
Zhou et al. (2010) synthesized a fluorescent Zn(2+) sensor based on the 8-aminoquinoline platform, showing high selectivity, sensitive fluorescence enhancement, strong binding ability, and ratiometric response to Zn(2+) (Zhou et al., 2010). This illustrates the application of quinazolinone derivatives in the development of chemical sensors for metal ions.
Corrosion Inhibition
The study by Mishra et al. (2015) also highlighted that synthesized quinazoline derivatives exhibit significant corrosion inhibition properties, suggesting their potential application in protecting metals against corrosion in acidic environments (Mishra et al., 2015).
Photophysical Properties
Moshkina et al. (2021) studied the photophysical properties of 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones and their difluoroboron complexes, exploring the impact of substituents on their photophysical properties. This work contributes to understanding how quinazolinone derivatives can be utilized in fluorescent materials and sensors (Moshkina et al., 2021).
特性
IUPAC Name |
2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)14-20-10-6-2-1-5-9(10)13(21-14)19-11-7-3-4-8-12(11)22/h1-8,22H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRJBSBCCISCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)


![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4627750.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)

![methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4627771.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)
![ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4627790.png)

![4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B4627819.png)
![5-[4-(allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627822.png)
![2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4627827.png)